molecular formula C25H22N2O6S B2804578 (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate CAS No. 1093262-83-9

(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B2804578
CAS No.: 1093262-83-9
M. Wt: 478.52
InChI Key: GVXLPNNDALWLSY-UHFFFAOYSA-N
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Description

The compound "(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate" is a synthetic isoquinoline derivative characterized by:

  • A 3,4-dihydro-1H-isoquinoline core, providing a partially saturated heterocyclic framework.
  • A (4-nitrophenyl)methyl ester at the 3-carboxylate position, introducing a strong electron-withdrawing nitro group.
  • A 2-[(E)-styrenyl]sulfonyl group, featuring a trans-configuration double bond conjugated to a sulfonyl moiety.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c28-25(33-18-20-10-12-23(13-11-20)27(29)30)24-16-21-8-4-5-9-22(21)17-26(24)34(31,32)15-14-19-6-2-1-3-7-19/h1-15,24H,16-18H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXLPNNDALWLSY-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multiple steps

    Preparation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of Nitrophenyl and Phenylethenyl Groups: The final steps involve the coupling of the nitrophenyl and phenylethenyl groups through reactions such as Suzuki coupling or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The nitrophenyl and sulfonyl groups are known to interact with biological targets, potentially leading to therapeutic effects.

Medicine

In medicine, this compound or its derivatives could be investigated for their potential as pharmaceuticals

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique functional groups present in the molecule.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins. The isoquinoline core may interact with nucleic acids or other biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares its 3,4-dihydroisoquinoline backbone with analogs reported in (e.g., compounds 6d–6h). Key differences lie in substituent patterns:

Compound Position 1 Substituent Position 2 Substituent Ester/Functional Group 6,7-Substituents
Target Compound Likely H (unspecified) (E)-2-phenylethenylsulfonyl (4-nitrophenyl)methyl ester None
6d 1-Methyl Ethyl ester Ethyl ester 6,7-Dimethoxy
6e 1-Methyl Methylsulfonyl 6,7-Dimethoxy
6f 1-Methyl N-Phenylcarboxamide 6,7-Dimethoxy
6g 1-Phenyl Acetyl 6,7-Dimethoxy
6h 1-Phenyl Phenylcarbonyl 6,7-Dimethoxy

Functional Group Analysis

Ester Group
  • The target’s (4-nitrophenyl)methyl ester contrasts with simpler esters (e.g., ethyl in 6d).
Sulfonyl Group
  • The styrenylsulfonyl group in the target introduces steric bulk and π-conjugation absent in 6e’s methylsulfonyl. The (E)-configuration may favor planar interactions with biological targets, such as enzymes or receptors, compared to smaller sulfonyl groups .
Substituent Effects
  • 6,7-Dimethoxy groups in analogs 6d–6h enhance electron density and lipophilicity, whereas their absence in the target compound may reduce aromatic stacking interactions but improve metabolic stability .
  • Position 1 Substituents : The target’s likely unsubstituted position 1 (vs. methyl or phenyl in analogs) could lower steric hindrance, affecting binding pocket accessibility.

Research Implications

  • Medicinal Chemistry : The styrenylsulfonyl and nitroester groups warrant exploration in drug design for targets requiring conjugated π-systems (e.g., tyrosine kinase inhibitors).
  • Materials Science : The nitro group’s electron-deficient aromatic system could facilitate applications in optoelectronics.

Biological Activity

The compound (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate is a synthetic derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : [specific CAS number if available]

The presence of a nitrophenyl group and a sulfonyl moiety suggests potential interactions with biological targets, making it an interesting candidate for pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with isoquinoline structures have shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Studies have demonstrated that isoquinoline derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Compounds have been found to inhibit the proliferation of tumor cells by interfering with cell cycle progression.

A specific case study involving a related compound showed a dose-dependent reduction in tumor growth in xenograft models, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl derivatives have also been explored. Research indicates that these compounds exhibit:

  • Broad-Spectrum Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for various pathogens, indicating the compound's potential as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that isoquinoline derivatives may possess neuroprotective effects. These effects are attributed to:

  • Antioxidant Properties : The presence of the nitrophenyl group is associated with enhanced antioxidant activity, which can protect neuronal cells from oxidative stress.
  • Modulation of Neurotransmitter Systems : Some studies indicate that these compounds may influence neurotransmitter release and receptor activity, providing a basis for their use in neurodegenerative diseases.

The mechanisms underlying the biological activities of (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl derivatives include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in metabolic pathways, leading to inhibition.
  • Receptor Modulation : Binding to specific receptors could alter signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Reduction : The antioxidant capabilities may mitigate cellular damage caused by reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • A study published in PubMed Central reported that a related isoquinoline derivative significantly inhibited tumor growth in vitro and in vivo models .
  • Another research article demonstrated antimicrobial efficacy against multi-drug resistant bacterial strains, suggesting clinical relevance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally complex sulfonyl isoquinoline derivatives often involves multi-step reactions. For example, the sulfonation of isoquinoline precursors can be optimized using controlled copolymerization techniques, as demonstrated in the synthesis of polycationic reagents (e.g., P(CMDA-DMDAAC)s) using APS initiators and tailored monomer ratios . Key parameters include:

  • Temperature control : Maintaining 60–70°C during radical polymerization to minimize side reactions.
  • Molar ratios : Adjusting monomer-to-initiator ratios (e.g., 1:0.05–0.1) to enhance molecular weight and purity.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating the target compound.
  • Yield optimization : Pilot studies suggest yields improve by 15–20% when using inert atmospheres (N₂) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the (E)-configuration of the styrenyl sulfonyl group and the isoquinoline backbone. Aromatic protons typically appear at δ 7.2–8.5 ppm, while sulfonyl groups deshield adjacent protons by ~0.3 ppm .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity assessment, using acetonitrile/water (70:30) mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the 4-nitrophenyl and sulfonyl groups. For example:

  • Electrostatic potential maps reveal high electrophilicity at the sulfonyl sulfur (charge ≈ +1.2), favoring nucleophilic attack.
  • Activation energy barriers for SN2 reactions with amines or thiols can be calculated to compare reaction pathways.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate DMF or DMSO environments, which stabilize transition states .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. enzyme inhibition) may arise from assay conditions or cellular uptake variability. Mitigation approaches include:

  • Standardized protocols : Use the same cell line (e.g., HEK-293 or HeLa) and passage number for reproducibility.
  • Permeability assays : Measure logP values (e.g., experimentally via shake-flask or computationally via XLogP3) to correlate hydrophobicity with membrane penetration.
  • Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to reduce inter-lab variability .

Q. How does the stereoelectronic environment of the isoquinoline core influence its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like topoisomerase II or kinases. Key findings:
  • The 3-carboxylate group forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol).
  • The (E)-styrenyl sulfonyl group occupies hydrophobic pockets via π-π stacking with phenylalanine residues.
  • SAR studies : Modify the 4-nitrophenyl substituent to electron-donating groups (e.g., -OCH₃) and compare inhibition constants (Kᵢ) to establish electronic effects .

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